molecular formula C10H14OS B13839175 4-Isopropoxythioanisole

4-Isopropoxythioanisole

Cat. No.: B13839175
M. Wt: 182.28 g/mol
InChI Key: PMUWLFOXTCSHIB-UHFFFAOYSA-N
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Description

4-Isopropoxythioanisole is an organic compound characterized by the presence of an isopropoxy group attached to a thioanisole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxythioanisole typically involves the etherification of 4-hydroxythioanisole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The product is then purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxythioanisole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioanisole moiety can be oxidized to form sulfoxides and sulfones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at the ortho and para positions relative to the sulfur atom.

    Reduction: The compound can be reduced to form the corresponding thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Halogenated or nitrated derivatives.

    Reduction: Corresponding thiol compounds.

Scientific Research Applications

4-Isopropoxythioanisole has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific properties, such as photovoltaic materials for solar cells.

Mechanism of Action

The mechanism of action of 4-Isopropoxythioanisole involves its interaction with specific molecular targets. The sulfur atom in the thioanisole moiety can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The isopropoxy group can also affect the compound’s solubility and overall chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    Thioanisole: The simplest alkyl-aryl thioether, used as a starting material for various chemical syntheses.

    4-Fluorothioanisole: A derivative with a fluorine atom, used in similar applications but with different reactivity due to the presence of the fluorine atom.

Uniqueness

4-Isopropoxythioanisole is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to other thioanisole derivatives. This makes it valuable for specific applications where these unique properties are advantageous.

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

1-methylsulfanyl-4-propan-2-yloxybenzene

InChI

InChI=1S/C10H14OS/c1-8(2)11-9-4-6-10(12-3)7-5-9/h4-8H,1-3H3

InChI Key

PMUWLFOXTCSHIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)SC

Origin of Product

United States

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